molecular formula C9H12ClN3O B2543638 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine CAS No. 1510581-62-0

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine

Cat. No.: B2543638
CAS No.: 1510581-62-0
M. Wt: 213.67
InChI Key: GWHJDPSQDHZLCU-UHFFFAOYSA-N
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Description

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an oxan-3-yl group at the nitrogen atom of the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with oxan-3-yl derivatives under specific conditions. One common method includes:

    Starting Materials: 5-chloropyrimidine-2-amine and oxan-3-yl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

    Procedure: The oxan-3-yl chloride is added dropwise to a solution of 5-chloropyrimidine-2-amine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxan-3-yl group can be oxidized to form corresponding oxan-3-one derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxan-3-one derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and antiviral agents.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Materials Science: Explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Agricultural Chemistry: Investigated for its potential as a fungicide or herbicide due to its ability to interact with specific biological targets in plants.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(oxan-4-yl)pyrimidin-2-amine: Similar structure but with the oxan group at the 4-position.

    5-chloro-N-(oxan-2-yl)pyrimidin-2-amine: Similar structure but with the oxan group at the 2-position.

    5-chloro-N-(oxan-5-yl)pyrimidin-2-amine: Similar structure but with the oxan group at the 5-position.

Uniqueness

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine is unique due to the specific positioning of the oxan-3-yl group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-4-11-9(12-5-7)13-8-2-1-3-14-6-8/h4-5,8H,1-3,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHJDPSQDHZLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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